tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

Catalog No.
S8264118
CAS No.
M.F
C14H16BrNO3
M. Wt
326.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxyla...

Product Name

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 3-bromo-6-methoxyindole-1-carboxylate

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-6-5-9(18-4)7-12(10)16/h5-8H,1-4H3

InChI Key

CSVWNXNEBXGVSG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)Br

Tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its unique structure which includes a bromine atom at the 3-position, a methoxy group at the 6-position, and a tert-butyl ester at the 1-position of the indole ring. The molecular formula for this compound is C14H16BrNO3C_{14}H_{16}BrNO_3 with a molar mass of approximately 326.19 g/mol . It appears as a white crystalline solid and is known for its potential biological activities and applications in medicinal chemistry.

Typical of indole derivatives:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to diverse products.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions on the indole ring.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki and Sonogashira couplings, facilitating the formation of carbon-carbon bonds .

This compound exhibits significant biological activities attributed to its indole structure. Indole derivatives are known to influence various biochemical pathways, contributing to their pharmacological effects. Specifically, tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate has been studied for:

  • Anticancer Properties: Potential effects on cancer cell lines have been observed.
  • Antimicrobial Activity: Exhibits properties against various microbial strains.
  • Anti-inflammatory Effects: Potentially modulates inflammatory pathways .

The synthesis of tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate typically involves several steps:

  • Formation of Indole Core: Starting from commercially available precursors, the indole core is synthesized through methods such as Fischer indole synthesis.
  • Introduction of Functional Groups: The methoxy group is introduced via methylation reactions, while the tert-butyl ester is formed through esterification with tert-butyl alcohol.
  • Bromination: The introduction of the bromine atom occurs through electrophilic substitution using bromine and suitable catalysts .

Tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate has several applications:

  • Medicinal Chemistry: Used as a building block in drug development due to its biological activity.
  • Material Science: Serves as a precursor in the synthesis of polymers and other materials.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals .

Research into interaction studies reveals that tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate interacts with various biological targets. It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its importance in drug-drug interaction studies .

Several compounds share structural similarities with tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberUnique Features
Tert-butyl 3-bromoindole143259-56-7Lacks methoxy group; used primarily as a protecting group.
Tert-butyl 3-bromo-7-methoxy-1H-indole1823521-06-7Different position of methoxy group; may exhibit distinct biological activities.
Tert-butyl 4-bromoindoline885272-46-8Indoline structure; different reactivity patterns compared to indoles.

These compounds illustrate the diversity within the indole family and highlight the unique positioning of functional groups in determining their chemical behavior and biological activity .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

325.03136 g/mol

Monoisotopic Mass

325.03136 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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